Methyloctylphenol

Description

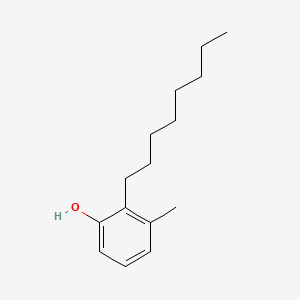

Structure

3D Structure

Properties

CAS No. |

30607-37-5 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

3-methyl-2-octylphenol |

InChI |

InChI=1S/C15H24O/c1-3-4-5-6-7-8-11-14-13(2)10-9-12-15(14)16/h9-10,12,16H,3-8,11H2,1-2H3 |

InChI Key |

DQOAJBWKJNRERL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=C(C=CC=C1O)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Methyloctylphenol

Classical Phenol (B47542) Alkylation Reactions for Methyloctylphenol Synthesis

Traditional methods for synthesizing alkylphenols like this compound rely on well-established organic reactions that have been practiced for decades. These methods typically employ strong acid catalysts and common alkylating agents.

The Friedel-Crafts alkylation is a foundational method for attaching alkyl groups to aromatic rings. nih.govmt.com This reaction proceeds via electrophilic aromatic substitution, where an alkyl halide (e.g., 1-chlorooctane) is activated by a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.govmt.com The Lewis acid interacts with the alkyl halide to generate a carbocation or a polarized complex that acts as the electrophile. mt.com This electrophile then attacks the electron-rich cresol (B1669610) ring, substituting a hydrogen atom.

However, the classical Friedel-Crafts reaction has notable limitations. A primary issue is the potential for over-alkylation, as the initial product, this compound, is often more reactive than the starting cresol, leading to the introduction of multiple octyl groups. nih.gov Another significant challenge is the propensity for the alkyl carbocation to undergo rearrangement, which can result in a mixture of isomers with different octyl group structures. google.com Furthermore, these reactions often require stoichiometric amounts of the catalyst, which can lead to significant waste streams and complex workup procedures. nih.gov

A common and industrially relevant alternative to alkyl halides involves using alkenes (e.g., 1-octene) or alcohols (e.g., 1-octanol) as the alkylating agents in the presence of a protic acid catalyst like sulfuric acid. researchgate.net When an alkene is used, the acid protonates the double bond to form a carbocation, which then alkylates the cresol ring. In the case of an alcohol, the acid protonates the hydroxyl group, which then leaves as a water molecule—a non-toxic byproduct—to generate the corresponding carbocation. nih.gov

These methods are widely utilized due to the lower cost and hazard level of alkenes and alcohols compared to alkyl halides. nih.gov The reaction conditions, such as temperature, reactant molar ratio, and reaction time, are critical variables that influence the yield and isomer distribution of the final this compound product. researchgate.net For instance, studies on the alkylation of cresols with various cycloalcohols have demonstrated that high yields can be achieved by carefully optimizing these parameters. researchgate.net

| Reactants | Catalyst | Temperature (°C) | Molar Ratio (Cresol:Alkylating Agent) | Reaction Time (h) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| o-Cresol (B1677501) + Cyclooctanol | Sulfuric Acid | 120-160 | 10:1 | 5 | High yield of cycloalkyl o-cresol achieved. Optimal conditions determined by varying parameters. | researchgate.net |

| Phenol + 1-Octene | Zeolite H-beta | 100-160 | 1:1 - 1:5 | Not Specified | Formed a wide spectrum of monoalkylated products, including C-alkylates and O-alkylates. | researchgate.net |

| m-Cresol + Cyclohexanol | Perchloric Acid | 140 | 8:1 | 3 | High yield of cyclohexylcresols was synthesized. Effects of reaction parameters were studied. | researchgate.net |

Novel and Green Synthesis Pathways for this compound

In response to the limitations of classical methods, significant research has focused on developing more efficient, selective, and environmentally friendly synthetic routes. These novel pathways often rely on sophisticated catalytic systems and aim for precise control over the reaction outcome.

Modern approaches to this compound synthesis increasingly employ advanced catalytic systems to enhance performance and sustainability. Solid acid catalysts, such as zeolites (e.g., HZSM-5, H-beta) and supported catalysts, are at the forefront of this development. researchgate.netwhiterose.ac.ukdicp.ac.cn These materials offer several advantages over traditional liquid acid catalysts, including easier separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse, which aligns with the principles of green chemistry. researchgate.netwhiterose.ac.uk

For example, silica (B1680970) gel-supported aluminum phenolate (B1203915) has been shown to be an effective catalyst for the alkylation of phenols with alkenes, demonstrating primarily Lewis acidity. whiterose.ac.uk Zeolites, with their well-defined pore structures, can impart shape selectivity, favoring the formation of specific isomers. researchgate.net The choice of catalyst can significantly influence reaction outcomes; for instance, some Brønsted acidic ionic liquids have been used for the alkylation of p-cresol (B1678582), achieving high conversion under relatively mild conditions. mdpi.com

| Catalyst System | Reactants | Temperature (°C) | Conversion (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Silica Gel Supported Aluminium Phenolate | Phenol + Isobutene | Not Specified | High | High yield of 2,4-ditertbutylphenol or moderate yield of 2,6-ditertbutylphenol. | whiterose.ac.uk |

| Zeolite H-beta (BEA(15)) | Phenol + 1-Octene | 120 | ~55 (Phenol) | Mixture of O- and C-alkylated products. Para-isomers favored among C-alkylates. | researchgate.net |

| Deep Eutectic Solvent (Caprolactam + p-toluenesulfonic acid) | p-Cresol + tert-Butyl Alcohol | 60 | 88.6 | High selectivity for 2-tert-butyl-4-methylphenol. | mdpi.com |

| Phosphorous Acid (H₃PO₃) | Phenols + Alkenes | Mild | Good to Excellent | Excellent regioselectivity, suppression of overalkylation. | acs.orgnih.gov |

A key challenge in this compound synthesis is controlling regioselectivity—that is, directing the octyl group to a specific position on the cresol ring. numberanalytics.comnumberanalytics.com The substitution can occur at the ortho or para position relative to the hydroxyl group. The ability to produce a single isomer is highly desirable as different isomers can have different physical properties and industrial applications.

Several strategies have been developed to master regioselectivity. The use of certain metal phenoxide catalysts, such as aluminum phenoxide, is known to selectively promote ortho-alkylation. google.com This selectivity is often attributed to the formation of a complex between the phenol, the catalyst, and the alkene, which directs the alkyl group to the position adjacent to the hydroxyl group. Rhenium-based catalysts, like Re₂(CO)₁₀, have also been reported to achieve exclusive ortho-mono-alkylation of phenols with alkenes. orgsyn.org Conversely, other systems, particularly those involving strong acids and branched alkenes, tend to favor the formation of the para-substituted product. rsc.org The acidity of the reaction medium can also be tuned to control the regiochemical outcome. rsc.org

| Catalyst/Promoter | Alkylating Agent | Predominant Isomer | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Aluminum Phenoxide | 1-Octene | ortho | Reaction proceeds via a phenoxide catalyst, directing alkylation to the ortho position. | google.com |

| Re₂(CO)₁₀ | Alkenes | ortho | Catalyst promotes regioselective mono-alkylation only at the ortho-position. | orgsyn.org |

| Acidic Promoter (in CHCl₃) | Linear Alkenes | ortho | 'H-bond-template' mechanism proposed for ortho-regioselective monoalkylation. | rsc.org |

| Acidic Promoter (in CHCl₃) | Branched Alkenes | para | 'Charge-controlled' mechanism leads to the thermodynamically more stable para-product. | rsc.org |

The development of sustainable or "green" synthetic routes is a major focus of modern chemical research. rsc.org In the context of this compound synthesis, this involves several key principles. A primary goal is the replacement of hazardous and waste-generating reagents and catalysts. nih.gov The use of recyclable solid acid catalysts instead of corrosive liquid acids like H₂SO₄ or single-use Lewis acids like AlCl₃ is a significant step in this direction. researchgate.netwhiterose.ac.uk

Another green approach is the use of alkylating agents that produce benign byproducts. For example, the alkylation of cresol with an alcohol like 1-octanol (B28484) yields water as the only stoichiometric byproduct, which is a significant environmental advantage over using alkyl halides that generate halide salt waste. nih.gov Furthermore, developing catalytic systems that operate under milder conditions (lower temperatures and pressures) reduces energy consumption. mdpi.com The synthesis of certain alkyl phenoxy acetic acids from materials like 4-methyl-octylphenol has been described as a relatively simple and green route, especially when irritating solvents can be omitted in large-scale preparations. rsc.org

Reaction Mechanism Elucidation in this compound Formation

The formation of this compound via the reaction of p-cresol (4-methylphenol) with an octene, such as diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene), is a well-characterized Friedel-Crafts alkylation reaction. The mechanism proceeds through several distinct steps, driven by the generation of a potent electrophile that attacks the electron-rich aromatic ring of the phenol.

Step 1: Generation of the Electrophile The reaction is initiated by a strong acid catalyst, which can be a Brønsted acid (e.g., sulfuric acid, H₂SO₄) or a solid acid catalyst (e.g., an acidic ion-exchange resin like Amberlyst-15). The catalyst protonates the double bond of the diisobutylene molecule. This protonation preferentially occurs to form the most stable carbocation intermediate, which is the tertiary tert-octyl carbocation (1,1,3,3-tetramethylbutyl cation). The high stability of this tertiary carbocation is a key driver for the reaction and minimizes undesirable rearrangements.

Step 2: Electrophilic Aromatic Substitution The p-cresol molecule, acting as the nucleophile, is highly activated towards electrophilic attack due to the electron-donating effects of both the hydroxyl (-OH) and methyl (-CH₃) groups. These groups are strongly ortho, para-directing. Since the para position is already occupied by the methyl group, the incoming electrophilic tert-octyl carbocation is directed to attack one of the two equivalent ortho positions relative to the powerful activating hydroxyl group. The π-electrons of the aromatic ring attack the carbocation, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

Step 3: Rearomatization In the final step, a weak base (such as HSO₄⁻ if sulfuric acid is the catalyst, or a water molecule) abstracts a proton from the carbon atom where the electrophile was added. This restores the aromaticity of the ring and regenerates the acid catalyst, allowing it to participate in further reaction cycles. The final product is 2-(1,1,3,3-tetramethylbutyl)-4-methylphenol.

Kinetic studies have shown that the reaction rate is dependent on the concentrations of the phenol, the alkene, and the acid catalyst, consistent with the proposed mechanism. The regioselectivity is overwhelmingly controlled by the steric hindrance of the bulky tert-octyl group and the powerful directing influence of the hydroxyl group, leading primarily to the mono-alkylated product.

Table 1: Key Mechanistic Steps in this compound Synthesis

| Step | Process Name | Description | Key Species Involved |

|---|---|---|---|

| 1 | Electrophile Generation | Protonation of the diisobutylene alkene by an acid catalyst to form a stable tertiary carbocation. | Diisobutylene, Acid Catalyst (H⁺), tert-Octyl Carbocation |

| 2 | Nucleophilic Attack | The electron-rich aromatic ring of p-cresol attacks the electrophilic carbocation, forming a resonance-stabilized sigma complex. | p-Cresol, tert-Octyl Carbocation, Sigma Complex |

| 3 | Rearomatization | Deprotonation of the sigma complex to restore the aromatic ring and regenerate the catalyst. | Sigma Complex, Conjugate Base (e.g., HSO₄⁻), this compound |

Purification and Isolation Techniques for Synthetic this compound Products

Following the synthesis, the crude reaction mixture is a heterogeneous collection of the desired this compound product, unreacted starting materials (p-cresol and diisobutylene), the acid catalyst, and potential byproducts such as isomers or dialkylated phenols. Achieving high purity requires a multi-step purification strategy tailored to the distinct physical and chemical properties of these components.

Initial Workup and Catalyst Removal The first step is the removal or neutralization of the acid catalyst.

Solid Catalysts: If a solid acid resin (e.g., Amberlyst-15) is used, it can be easily removed from the liquid reaction mixture by simple filtration. This is a significant process advantage, simplifying the workup.

Liquid Catalysts: When a homogeneous catalyst like sulfuric acid is used, it must be neutralized. This is typically accomplished by washing the organic mixture with an aqueous basic solution, such as sodium hydroxide (B78521) or sodium carbonate, followed by several washes with water to remove the resulting salt and any residual base.

Primary Purification: Vacuum Distillation The principal industrial method for separating the components of the crude product is fractional distillation under reduced pressure (vacuum distillation). The significant differences in the boiling points of the components allow for their effective separation. Vacuum is applied to lower the boiling points, thereby preventing thermal degradation of the phenolic compounds at high temperatures.

Removal of Volatiles: Unreacted diisobutylene and other low-boiling-point hydrocarbons are distilled off first.

Removal of Precursor: Unreacted p-cresol is subsequently removed as the next fraction.

Product Isolation: The desired this compound product is then distilled as the main fraction, leaving behind high-boiling-point residues, which include dialkylated byproducts and polymeric materials.

Table 2: Comparative Boiling Points for Distillation Planning

| Compound | Role in Reaction | Approximate Boiling Point (°C at 1 atm) | Basis for Separation |

|---|---|---|---|

| Diisobutylene | Reactant | 101 - 104 | Highly volatile; removed in the first distillation fraction. |

| p-Cresol | Reactant | 202 | Intermediate volatility; removed after diisobutylene. |

| This compound | Product | ~280 - 290 | Main product fraction; requires vacuum to distill without degradation. |

| Dialkylated Byproducts | Byproduct | >300 | High-boiling; remains in the distillation residue. |

High-Purity and Analytical-Scale Techniques For applications requiring exceptional purity or for small-scale laboratory preparations, other techniques are employed.

Recrystallization: this compound is a solid at room temperature. This property can be exploited for purification via recrystallization. The crude, distilled product is dissolved in a minimal amount of a suitable hot solvent (e.g., heptane (B126788) or hexane). Upon slow cooling, the high-purity this compound crystallizes out, while more soluble impurities remain in the mother liquor. This method is highly effective at removing isomeric and other closely related impurities.

Column Chromatography: For analytical verification or the isolation of very pure samples, column chromatography is the method of choice. Using a stationary phase like silica gel and an eluent system of appropriate polarity (e.g., a hexane/ethyl acetate (B1210297) gradient), the components can be separated based on their differential adsorption. The less polar byproducts and unreacted octenes elute first, followed by the moderately polar this compound product, and finally the more polar unreacted p-cresol.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyloctylphenol Isomers

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Positional Isomer Differentiation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for distinguishing between positional isomers of methyloctylphenol. magritek.comnih.gov Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for the precise determination of substituent positions on the phenol (B47542) ring.

In ¹H NMR spectroscopy, the chemical shift, splitting pattern (multiplicity), and integration of the signals are key parameters. The substitution pattern on the aromatic ring directly influences the chemical shifts and coupling constants of the aromatic protons. For example, the proximity of the hydroxyl and alkyl groups will cause distinct upfield or downfield shifts. The splitting patterns, governed by the n+1 rule, reveal the number of adjacent protons, helping to deduce the substitution arrangement (ortho, meta, para). libretexts.orgyoutube.com

¹³C NMR spectroscopy is particularly advantageous for differentiating isomers due to the wider range of chemical shifts and the sensitivity of carbon nuclei to their local electronic environment. mpg.de The positions of the methyl, octyl, and hydroxyl groups on the benzene (B151609) ring result in unique chemical shifts for each carbon atom. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further elucidate the connectivity between protons and carbons, providing unambiguous assignments for complex isomeric mixtures. oxinst.com

Illustrative ¹H NMR Data for this compound Isomers:

| Isomer Configuration | Aromatic Proton Chemical Shifts (ppm) | Multiplicity |

| 2-methyl-4-octylphenol | 6.8 - 7.2 | Doublet, Doublet of doublets |

| 4-methyl-2-octylphenol | 6.7 - 7.1 | Doublet, Doublet of doublets |

| 2-methyl-6-octylphenol | 6.9 - 7.3 | Triplet, Doublet |

Note: The chemical shifts are approximate and can vary based on the solvent and specific octyl isomer.

Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS, GC-MS/MS) for Structure Confirmation and Impurity Profiling

Advanced mass spectrometry (MS) techniques, particularly when coupled with chromatographic separation, are indispensable for confirming the molecular weight and fragmentation patterns of this compound isomers and identifying trace impurities. numberanalytics.comscispot.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common hyphenated techniques employed. eurl-pesticides.eushimadzu.com

GC-MS is well-suited for the analysis of volatile and thermally stable this compound isomers. shimadzu.com Electron ionization (EI) of the separated isomers leads to characteristic fragmentation patterns that serve as a molecular fingerprint. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental composition and distinguishing between isobaric compounds. nih.govnumberanalytics.com For complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) coupled with MS can offer enhanced separation and identification of numerous isomers. researchgate.net

LC-MS/MS is a powerful tool for analyzing less volatile or thermally labile isomers and for impurity profiling. nih.gov Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques that typically produce a prominent protonated or deprotonated molecule [M+H]⁺ or [M-H]⁻, respectively. Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific parent ion, generating a product ion spectrum that is highly specific to the isomer's structure. This specificity is crucial for quantifying individual isomers in complex matrices and for identifying low-level impurities. rsc.org

Typical Ions Observed in Mass Spectrometry of this compound:

| Ion Type | Description |

| [M]⁺˙ | Molecular ion (typically in GC-MS) |

| [M+H]⁺ / [M-H]⁻ | Protonated/deprotonated molecule (in LC-MS) |

| Fragment Ions | Result from the cleavage of the octyl chain or other characteristic bond scissions. |

Infrared and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a unique "fingerprint" of a molecule based on its bond vibrations. edinst.comnih.gov These techniques are highly sensitive to the molecular structure and can be used to differentiate between this compound isomers. americanpharmaceuticalreview.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations that cause a change in the dipole moment. photothermal.com Key vibrational modes for this compound include the O-H stretching of the hydroxyl group, C-H stretching of the alkyl groups and the aromatic ring, and C-C stretching and bending modes within the aromatic ring. The substitution pattern on the phenol ring influences the frequencies and intensities of these bands, particularly the out-of-plane C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹), which are characteristic of the substitution pattern. americanpharmaceuticalreview.com

Raman spectroscopy, on the other hand, measures the inelastic scattering of light. photothermal.com Vibrations that cause a change in the polarizability of the molecule are Raman active. edinst.com Aromatic ring vibrations and C-C backbone stretching of the alkyl chain often produce strong Raman signals. The complementary nature of IR and Raman spectroscopy means that some vibrations that are weak in IR may be strong in Raman, and vice versa, providing a more complete vibrational profile. nih.gov These spectral fingerprints are valuable for identifying specific isomers and detecting polymorphic forms. americanpharmaceuticalreview.comnih.gov

X-ray Crystallography of this compound Derivatives for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While obtaining suitable single crystals of liquid or low-melting this compound isomers can be challenging, derivatization can be employed to produce crystalline materials suitable for analysis. researchgate.net The resulting crystal structure provides unambiguous information about the substitution pattern on the aromatic ring, the conformation of the octyl chain, and intermolecular interactions such as hydrogen bonding in the solid state. goettingen-research-online.dersc.orgnumberanalytics.com This high-resolution structural data is invaluable for validating the assignments made by other spectroscopic techniques and for understanding the packing and solid-state properties of these compounds. nih.govaps.org

Chiroptical Spectroscopy for Enantiomeric Characterization (if chiral isomers exist)

If the octyl group of a this compound isomer is branched in such a way that it creates a chiral center, the molecule will exist as a pair of enantiomers. youtube.comyoutube.comyoutube.com Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are essential for characterizing these enantiomers. youtube.comnih.gov

These techniques measure the differential absorption of left and right circularly polarized light. youtube.com Enantiomers will produce mirror-image spectra, allowing for their differentiation and the determination of enantiomeric purity. The absolute configuration of a chiral isomer can often be determined by comparing the experimental chiroptical spectra with those predicted by quantum chemical calculations. nih.gov The application of chiroptical spectroscopy is crucial in fields where the biological activity of a molecule is dependent on its stereochemistry. youtube.commdpi.comtum.de

Computational Chemistry and Theoretical Modeling of Methyloctylphenol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. wikipedia.org Methods like Density Functional Theory (DFT) have become a standard tool for obtaining accurate information about the electronic structure and optimizing the molecular geometry of chemical compounds. scirp.orgmaterialssquare.com

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. usd.edu It is based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. nih.gov For a molecule like methyloctylphenol, DFT calculations can predict its three-dimensional arrangement of atoms, bond lengths, and bond angles with high precision. scirp.org

The process begins with an initial guess of the molecular geometry. The calculation then iteratively solves the Kohn-Sham equations to find the electron density that minimizes the total energy of the system, which corresponds to the ground-state electronic structure. usd.edu The geometry is adjusted in successive steps until a minimum on the potential energy surface is located, representing the most stable molecular conformation. scirp.org

The outputs of these calculations provide crucial data on electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. scirp.org A smaller gap generally suggests that the molecule is more reactive.

Illustrative DFT Calculation Results for a Phenolic Compound This table presents hypothetical data for a phenolic compound similar to this compound to illustrate the typical output of DFT calculations.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Total Energy | -654.321 | Hartree |

| HOMO Energy | -5.87 | eV |

| LUMO Energy | -0.98 | eV |

| HOMO-LUMO Gap | 4.89 | eV |

| Dipole Moment | 2.15 | Debye |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule's most stable geometry, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. researchgate.net MD simulations model the physical movements of atoms and molecules, providing a view of the conformational landscape. nih.gov This is particularly important for flexible molecules like this compound, which possesses a flexible octyl chain.

In an MD simulation, the atoms of the molecule are treated as classical particles whose motions are governed by Newton's laws of motion. nih.gov The forces between atoms are calculated using a "force field," which is a set of empirical potential energy functions that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals forces and electrostatic interactions. researchgate.net

By numerically integrating the equations of motion over short time steps (typically femtoseconds), MD simulations generate a trajectory that describes the positions and velocities of all atoms as a function of time. valencelabs.com Analysis of this trajectory allows researchers to identify the different conformations the molecule can adopt, the relative energies of these conformations, and the transitions between them. inflibnet.ac.in For this compound, MD simulations can reveal how the octyl chain folds and moves relative to the phenol (B47542) ring, which can influence its physical properties and how it interacts with other molecules. mdpi.com

Illustrative Conformational Analysis Data from MD Simulation This table shows hypothetical data representing the relative populations of different conformers of a flexible molecule obtained from an MD simulation trajectory.

| Conformer | Description | Relative Population (%) | Average Energy (kcal/mol) |

|---|---|---|---|

| 1 | Extended octyl chain | 45 | 0.0 |

| 2 | Folded octyl chain (gauche interaction) | 35 | 0.8 |

| 3 | Chain folded over the ring | 15 | 1.5 |

| 4 | Other conformations | 5 | >2.0 |

Prediction of Reaction Pathways and Transition States in Synthetic Reactions

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. rsc.org Theoretical calculations can be used to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, crucially, the transition states that connect them. solubilityofthings.comnumberanalytics.com A transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. numberanalytics.com

The identification of transition state structures is essential for understanding reaction mechanisms and predicting reaction rates. nih.gov Computational methods, often based on DFT, can be employed to locate these transient structures. numberanalytics.com Once the transition state is found, its energy can be used to calculate the activation energy of the reaction, which is a key determinant of the reaction rate according to Transition State Theory. solubilityofthings.com

For the synthesis of this compound, which could involve reactions like Friedel-Crafts alkylation of cresol (B1669610) with an octene isomer, computational modeling can help predict the most likely reaction pathway. chemrxiv.org It can be used to compare different possible mechanisms, determine the regioselectivity (i.e., the position of alkylation on the phenol ring), and understand the role of catalysts. rsc.orgnih.gov Modern computational approaches even utilize machine learning to accelerate the prediction of transition state structures and explore complex reaction networks. nih.gov

In Silico Studies of Intermolecular Interactions involving this compound

The way a molecule interacts with its neighbors determines its macroscopic properties, such as solubility, boiling point, and its behavior in biological systems. In silico studies, which are computer-based simulations, are widely used to investigate these intermolecular interactions. bonviewpress.commdpi.com

For this compound, the key interactions would include hydrogen bonding (due to the hydroxyl group), dipole-dipole interactions, and van der Waals forces (particularly from the long octyl chain). ijcce.ac.ir Computational methods can quantify the strength of these interactions. For example, molecular docking is a technique used to predict how a molecule (a ligand) binds to a larger receptor molecule, such as a protein or DNA. mdpi.com This is achieved by sampling different orientations of the ligand in the binding site and scoring them based on the calculated binding affinity. bonviewpress.com

Illustrative Intermolecular Interaction Energies This table provides hypothetical interaction energy components for a phenolic molecule interacting with a model biological receptor, as might be calculated using computational methods.

| Interaction Type | Calculated Energy (kcal/mol) |

|---|---|

| van der Waals | -5.2 |

| Electrostatic | -3.5 |

| Hydrogen Bonding | -2.8 |

| Total Binding Energy | -11.5 |

Theoretical Basis for Isomeric Stability and Distribution

This compound can exist as numerous isomers, differing in the substitution pattern on the phenol ring (ortho, meta, para to the hydroxyl group) and the branching structure of the octyl group. Technical mixtures of similar compounds, like nonylphenol, are known to contain a complex blend of many isomers. researchgate.net

Theoretical calculations can provide a rational basis for understanding the relative stability and expected distribution of these isomers. By performing quantum chemical calculations (like DFT) for each isomer, one can determine their ground-state energies. reading.ac.uk According to thermodynamic principles, isomers with lower energy are more stable and are expected to be more abundant at equilibrium.

The stability of an isomer is influenced by several factors, including steric hindrance between the alkyl chain and the methyl and hydroxyl groups, and electronic effects. For example, steric repulsion might destabilize isomers where the bulky octyl group is ortho to another substituent. Computational models can quantify these effects.

Furthermore, the distribution of isomers in a synthetic product is not only governed by thermodynamic stability but also by the kinetics of the reaction pathways leading to each isomer. By calculating the activation energies for the formation of each isomer, as described in section 4.3, a theoretical prediction of the isomeric ratio can be made. This information is valuable for understanding the composition of technical mixtures and for designing syntheses that favor a particular isomer. dphen1.com

Analytical Method Development and Validation for Trace Level Detection of Methyloctylphenol

Sample Preparation Methodologies for Complex Matrices

Effective sample preparation is a critical step to isolate methyloctylphenol from the sample matrix, reduce interferences, and preconcentrate the analyte to a level suitable for instrumental analysis. dphen1.comchromatographyonline.com The choice of extraction technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

Solid-Phase Extraction (SPE) Optimization

Solid-phase extraction (SPE) is a widely utilized technique for the purification and concentration of analytes from liquid samples. cdc.gov The optimization of SPE methods for this compound involves the careful selection of the sorbent material, elution solvents, and sample loading conditions to achieve high recovery and efficient cleanup.

For the analysis of phenolic compounds like this compound, various SPE sorbents can be employed. Polystyrene-divinylbenzene (PS-DVB) based sorbents have demonstrated high selectivity and efficiency for the extraction of compounds such as 4-n-octylphenol from water matrices. researchgate.net The optimization process often involves evaluating different sorbent chemistries, pH of the sample, and the composition and volume of the elution solvent to maximize the recovery of this compound while minimizing the co-extraction of interfering matrix components. lcms.cz In a study on the determination of similar phenolic compounds, recoveries of over 88.0% were achieved from spiked water samples using a PS-DVB sorbent. researchgate.net

| Parameter | Condition | Rationale |

| Sorbent Type | Polystyrene-divinylbenzene (PS-DVB) | High affinity and selectivity for phenolic compounds. researchgate.net |

| Sample pH | Adjusted to optimize analyte retention | Affects the ionization state of the phenolic group. |

| Elution Solvent | Methanol, Acetonitrile (B52724), or mixtures | Efficiently desorbs the analyte from the sorbent. |

| Sample Volume | Optimized for preconcentration factor | Balances analyte recovery with processing time. |

This table presents optimized parameters for the solid-phase extraction of phenolic compounds, which can be adapted for this compound analysis.

Stir Bar Sorptive Extraction (SBSE) and Thermal Desorption Approaches

Stir bar sorptive extraction (SBSE) is a solventless sample preparation technique that utilizes a magnetic stir bar coated with a sorbent phase, typically polydimethylsiloxane (B3030410) (PDMS), to extract analytes from a sample. nih.gov This method is particularly effective for the trace-level analysis of organic compounds in aqueous samples. Following extraction, the stir bar is typically transferred to a thermal desorption (TD) unit coupled with a gas chromatograph-mass spectrometer (GC-MS) for analysis. nih.gov

The optimization of SBSE for this compound would involve investigating parameters such as extraction time, temperature, and stirring speed. For related compounds like 4-nonylphenol (B119669), SBSE in combination with in-situ deconjugation has been successfully applied to urine samples. nih.govnih.gov This approach allows for the simultaneous extraction and enzymatic hydrolysis of conjugated forms of the analyte. nih.govnih.gov A study on 4-nonylphenol glucuronide reported detection limits of 0.2 ng/mL and recoveries of over 100% (corrected with an internal standard) from spiked human urine samples. nih.gov The use of an internal standard, such as a deuterated analog like 4-(1-methyl)octylphenol-d5, is crucial for accurate quantification. nih.govnih.gov

| Parameter | Condition | Outcome |

| Sorbent Coating | Polydimethylsiloxane (PDMS) | Effective for extracting nonpolar to semi-polar compounds. nih.gov |

| Extraction Time | 90 minutes | Sufficient time for analyte partitioning onto the stir bar. nih.gov |

| Extraction Temperature | 37 °C | Optimal for enzymatic deconjugation when required. nih.gov |

| Stirring Speed | 250 rpm | Ensures efficient contact between the sample and the sorbent. nih.gov |

| Desorption | Thermal Desorption (TD) | Allows for efficient transfer of the analyte to the GC system. nih.gov |

This table outlines the optimized conditions for the SBSE-TD-GC-MS analysis of a related compound, providing a basis for this compound method development.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction (MAE) is a technique that uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from solid and semi-solid matrices. This method can significantly reduce extraction times and solvent consumption compared to traditional techniques.

For the extraction of this compound from complex matrices such as soil, sediment, or biological tissues, MAE offers a promising approach. The optimization of an MAE method would involve selecting an appropriate solvent with a high dielectric constant to efficiently absorb microwave energy, as well as optimizing the extraction time, temperature, and microwave power. The choice of solvent is critical and should be based on the solubility of this compound and its ability to penetrate the sample matrix. Following extraction, the extract would typically require a cleanup step, such as SPE, before chromatographic analysis.

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical methods for the separation and quantification of this compound isomers and their distinction from other related compounds. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte and its derivatives.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Isomer Resolution

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. This makes it particularly well-suited for the separation of complex mixtures containing numerous isomers, such as those of this compound. In GCxGC, the effluent from a primary column is subjected to a second, shorter column with a different stationary phase, allowing for a more complete separation of co-eluting compounds.

The development of a GCxGC method for this compound would involve the careful selection of two orthogonal columns (e.g., a nonpolar column followed by a polar column) and the optimization of the modulation period to ensure efficient trapping and re-injection of the analytes onto the second-dimension column. This technique, often coupled with a time-of-flight mass spectrometer (TOF-MS), can provide the high-resolution data needed to differentiate and accurately quantify the various this compound isomers present in a sample.

Advanced Liquid Chromatography (HPLC, UPLC) Method Development

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are versatile techniques for the analysis of a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. cdc.govnih.gov For this compound, reversed-phase HPLC or UPLC with a C18 or C8 stationary phase is a common choice.

Method development in HPLC/UPLC focuses on optimizing the mobile phase composition (e.g., mixtures of water with acetonitrile or methanol), gradient elution profile, column temperature, and flow rate to achieve the desired separation. niph.go.jp Detection is often performed using mass spectrometry (MS) or diode array detection (DAD). researchgate.netniph.go.jp LC-MS is particularly advantageous due to its high sensitivity and selectivity. niph.go.jp For instance, a column-switching LC-MS method was developed for the determination of octylphenol (B599344) and nonylphenol in human urine, demonstrating the power of this technique for trace-level analysis in complex biological matrices. niph.go.jp

| Parameter | Condition | Purpose |

| Column | C18 or C8 reversed-phase | Separation based on hydrophobicity. |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient | To elute compounds with a range of polarities. niph.go.jp |

| Detector | Mass Spectrometry (MS) or Diode Array (DAD) | Provides high sensitivity and/or spectral information for identification. researchgate.netniph.go.jp |

| Internal Standard | Isotopically labeled analog (e.g., m-OP-d5) | To correct for matrix effects and variations in recovery. niph.go.jp |

This table summarizes key parameters for the development of advanced liquid chromatography methods for this compound analysis.

Spectrometric Detection Strategies

The sensitive and selective detection of this compound at trace levels in complex matrices, such as environmental or biological samples, relies heavily on advanced spectrometric techniques. Mass spectrometry (MS), particularly when coupled with chromatographic separation methods like gas chromatography (GC) or liquid chromatography (LC), provides the necessary specificity and low detection limits for robust quantification.

Mass Spectrometry (MS) Detection Modes (e.g., SIM, MRM)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. For quantitative analysis of specific compounds like this compound, targeted MS detection modes are employed to enhance selectivity and sensitivity by reducing background noise from matrix components.

Selected Ion Monitoring (SIM)

In SIM mode, the mass spectrometer is set to detect only a few specific m/z ions corresponding to the analyte of interest, rather than scanning the entire mass range. metrology-journal.orgniscpr.res.in By focusing the detector's time on just these characteristic ions, a significant increase in sensitivity is achieved compared to full-scan mode. For this compound, this would involve monitoring the molecular ion and/or key fragment ions produced during ionization. While SIM provides greater selectivity than non-MS detectors, its primary limitation is that it can be susceptible to interference from co-eluting matrix components that happen to share a common ion at the monitored m/z, potentially leading to false positives or inaccurate quantification in complex samples. metrology-journal.orginorganicventures.com

Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a tandem mass spectrometry (MS/MS) technique that offers a higher degree of selectivity and specificity than SIM. traceelements.comlabce.com This method is performed on a triple quadrupole mass spectrometer and involves two stages of mass filtering. metrology-journal.orglabce.com

Q1 - Precursor Ion Selection : The first quadrupole (Q1) is set to isolate a specific ion, known as the precursor or parent ion, which is typically the molecular ion of this compound.

q2 - Collision-Induced Dissociation (CID) : The selected precursor ion is then passed into the second quadrupole (q2), which functions as a collision cell. Here, the ion is fragmented by collision with an inert gas (e.g., argon).

Q3 - Product Ion Selection : The third quadrupole (Q3) is set to monitor for specific fragment ions, known as product or daughter ions, that are characteristic of the precursor ion's fragmentation. labce.com

This process of selecting a specific "transition" from a precursor ion to a product ion is highly specific to the chemical structure of the analyte. labce.com Monitoring two or more such transitions for a single compound provides unambiguous identification and quantification, even in the presence of complex matrix interference. gov.bc.ca The high selectivity of MRM significantly reduces chemical noise, leading to improved signal-to-noise ratios and lower limits of detection compared to SIM. thermofisher.com For routine monitoring of numerous analytes, Scheduled MRM can be employed, where the instrument only monitors for specific transitions around the expected retention time of the analyte, allowing for the analysis of hundreds of compounds in a single run. chromatographyonline.com

| Feature | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

|---|---|---|

| Instrumentation | Single Quadrupole MS | Tandem MS (e.g., Triple Quadrupole) |

| Principle | Monitors a few specific m/z values of precursor ions. metrology-journal.org | Monitors specific precursor-to-product ion transitions. labce.com |

| Selectivity | Moderate; vulnerable to isobaric interferences. metrology-journal.org | High; significantly reduces matrix interference. thermofisher.com |

| Sensitivity | Good; higher than full-scan mode. | Excellent; often superior to SIM due to lower noise. thermofisher.com |

| Confirmation | Based on retention time and ion ratios (if multiple ions monitored). | Based on retention time and the ratio of multiple MRM transitions. gov.bc.ca |

| Application | Cleaner samples; when high sensitivity is needed but matrix is simple. | Complex matrices (environmental, biological); trace-level quantification. thermofisher.com |

An example of MRM transitions that could be used for a related compound, 4-tert-octylphenol (B29142), is shown below. One transition is typically used for quantification (the most intense) and another for confirmation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Ionization Mode |

|---|---|---|---|---|

| 4-tert-Octylphenol | 205 | 133 | 106 | Negative |

Isotope Dilution Mass Spectrometry (IDMS) for Quantification

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary or "gold standard" quantification technique, providing the highest level of accuracy and precision in analytical measurements. inorganicventures.comepa.gov The principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the target analyte to the sample prior to any extraction or cleanup steps. demarcheiso17025.comajpaonline.com

For this compound, this would involve using a stable, isotopically enriched standard, such as this compound-d5 or this compound-¹³C₆. These standards are chemically identical to the native analyte ("analyte") and thus behave the same way during every stage of the analytical process, including extraction, derivatization, and ionization. demarcheiso17025.com However, the labeled standard has a different mass and can be distinguished from the native analyte by the mass spectrometer.

By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract, the initial concentration of the analyte in the sample can be calculated with high accuracy. epa.gov Any loss of analyte during sample preparation will be mirrored by a proportional loss of the labeled standard, meaning the ratio between them remains constant. demarcheiso17025.com This effectively corrects for matrix effects and variations in extraction recovery, which are significant sources of error in other quantification methods. traceelements.com The use of IDMS significantly improves accuracy and precision, making it the preferred method for trace-level quantification of organic micropollutants in complex samples. demarcheiso17025.comeuropa.eu

Method Validation Parameters: Sensitivity, Selectivity, Accuracy, and Precision

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. metrology-journal.org For the trace-level detection of this compound, this involves rigorously evaluating several key performance characteristics to ensure the data generated is reliable and defensible. europa.eu

Sensitivity : This refers to the method's ability to discriminate between small differences in analyte concentration. It is often described by the slope of the calibration curve. Key parameters used to define the lower limits of performance are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

LOD : The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. elementlabsolutions.com It is often defined as the concentration that produces a signal-to-noise ratio of 3:1.

LOQ : The lowest concentration of an analyte that can be quantitatively determined with a specified level of precision and accuracy under the stated experimental conditions. demarcheiso17025.com The LOQ is crucial for trace analysis and is often defined by a signal-to-noise ratio of 10:1 or as the lowest point on the calibration curve that meets accuracy and precision criteria. demarcheiso17025.com

Selectivity (or Specificity) : This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, or matrix components. europa.euelementlabsolutions.com In mass spectrometry, selectivity is demonstrated by the absence of interfering signals at the retention time and m/z of the analyte in blank matrix samples. niscpr.res.in The use of high-resolution MS or, more commonly, MRM with multiple ion transitions provides high selectivity. gov.bc.ca

Accuracy : Accuracy describes the closeness of the mean of a set of measurements to the true or accepted reference value. ajpaonline.comeuropa.eu It is a measure of systematic error. Accuracy is typically assessed by performing recovery studies on matrix samples spiked with a known concentration of the analyte. cipac.org For trace analysis, acceptable accuracy is often within a range of 80-120% recovery, although this can vary depending on the concentration level and regulatory guidelines. gov.bc.ca

Precision : Precision expresses the closeness of agreement (or degree of scatter) between a series of measurements obtained from multiple analyses of the same homogeneous sample. europa.eu It reflects the random errors of a method and is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-assay precision) : The precision obtained under the same operating conditions over a short interval of time. metrology-journal.org

Intermediate Precision (Inter-assay precision) : The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

For trace-level analysis, a typical acceptance criterion for precision (RSD) is ≤15-20%. gov.bc.ca

| Parameter | Definition | Typical Assessment Method | Common Acceptance Criteria for Trace Analysis |

|---|---|---|---|

| Sensitivity (LOD/LOQ) | Lowest concentration reliably detected (LOD) or quantified (LOQ). elementlabsolutions.com | Analysis of low-level spikes; signal-to-noise ratio (S/N). | LOD: S/N ≥ 3; LOQ: S/N ≥ 10. demarcheiso17025.com |

| Selectivity | Ability to measure analyte without interference from matrix components. europa.eu | Analysis of blank matrix samples; checking for interfering peaks at the analyte's retention time and m/z. | No significant interference at the retention time of the analyte. |

| Accuracy | Closeness of measured value to the true value. europa.eu | Spiked matrix recovery studies at multiple concentrations. | Mean recovery typically within 80-120%. gov.bc.ca |

| Precision | Agreement among a series of measurements. europa.eu | Replicate analyses of spiked samples (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 15-20%. gov.bc.ca |

Quality Assurance and Quality Control in this compound Analysis

A comprehensive QA/QC program for trace-level analysis typically includes the following elements:

Standard Operating Procedures (SOPs) : All steps, from sample collection and handling to analysis and data reporting, must be meticulously documented in SOPs to ensure consistency. energy.gov

Calibration : The instrument must be calibrated daily or at the start of each analytical batch using a series of standards to generate a calibration curve. The linearity of this curve (e.g., r² > 0.99) must be verified.

Blanks : Different types of blank samples are analyzed with each batch to monitor for contamination. utak.com

Method Blank : A sample containing all reagents but no matrix, which undergoes the entire sample preparation process. It is used to check for contamination from reagents and the laboratory environment.

Matrix Blank : A sample of the same matrix as the test samples (e.g., clean water, blank serum) that is known not to contain the analyte. It is used to assess selectivity.

Quality Control Samples (QCs) : These are crucial for evaluating the accuracy and precision of the method during routine use. utak.com

Laboratory Control Sample (LCS) : A blank matrix spiked with a known concentration of the analyte. Its recovery is used to monitor the performance of the entire analytical procedure.

Matrix Spike / Matrix Spike Duplicate (MS/MSD) : Two aliquots of a real sample are spiked with a known amount of analyte and analyzed. This helps assess matrix-specific effects on accuracy and precision.

System Suitability Tests (SST) : These are performed before an analytical run to ensure the analytical system (e.g., the LC-MS/MS) is performing correctly. nih.govpubpub.org This may involve injecting a standard solution to check for adequate signal intensity, peak shape, and retention time stability.

Data Review and Acceptance Criteria : All QC data from a batch must meet pre-defined acceptance criteria (e.g., blank contamination below the LOQ, LCS recovery within 80-120%) before the results for the unknown samples can be considered valid and reported. epa.gov

| QC Element | Purpose | Frequency |

|---|---|---|

| Method Blank | Monitors for contamination from reagents and procedures. utak.com | One per analytical batch. |

| Calibration Standards | To establish the quantitative relationship between signal and concentration. | Start of each batch. |

| Laboratory Control Sample (LCS) | Assesses overall method accuracy and performance. traceelements.com | One per analytical batch. |

| Matrix Spike / Duplicate (MS/MSD) | Evaluates matrix-specific effects on accuracy and precision. | Typically 1 per 10-20 samples or per matrix type. |

| System Suitability Test (SST) | Verifies instrument performance (e.g., sensitivity, chromatography). pubpub.org | Beginning of each run/sequence. |

Environmental Fate and Transformation Studies of Methyloctylphenol

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of alkylphenols from the environment.

The microbial metabolism of alkylphenols like octylphenol (B599344) has been shown to be more efficient under aerobic conditions compared to anaerobic conditions. nih.gov Studies using granular sludge have identified optimal pH values for degradation, being around 9 for aerobic processes and 7 for anaerobic processes. nih.gov The degradation rate can be influenced by the initial concentration of the compound, with higher concentrations potentially leading to slower degradation. nih.gov The primary bacterial phyla implicated in the degradation of 4-t-octylphenol include gamma-proteobacteria and bacillus. nih.gov The metabolic process in mammals, which can provide insights into environmental microbial pathways, involves two primary phases. Phase I reactions include oxidation, reduction, and hydrolysis, while Phase II involves conjugation with endogenous molecules to increase water solubility and facilitate excretion. nih.gov For alkylphenols, key metabolic pathways include glucuronidation and hydroxylation. epa.gov

The biotransformation of alkylphenols can lead to a variety of intermediate products before complete mineralization. For 4-tert-octylphenol (B29142), a portion of the compound is hydroxylated and then glucuronidated during metabolism. epa.gov In the case of the structurally similar 4-nonylphenol (B119669), biotransformation by the bacterium Sphingomonas xenophaga has been shown to proceed via an initial hydroxylation of the ipso-position (the carbon atom of the aromatic ring to which the alkyl chain is attached). core.ac.uk This leads to the formation of dienone intermediates. core.ac.uk

Table 2: Identified Biotransformation Products of a Related Alkylphenol (4-Nonylphenol)

| Precursor Compound | Metabolite | Proposed Structure | Reference |

|---|---|---|---|

| 4-(1-methyl-octyl)-phenol | Metabolite 1 | 4-hydroxy-4-(1-methyl-octyl)-cyclohexa-2,5-dienone | core.ac.uk |

| 4-(1-methyl-octyl)-phenol | Metabolite 2 | 2-(1-methyl-octyl)-benzene-1,4-diol | core.ac.uk |

| 4-(1-methyl-octyl)-phenol | Metabolite 3 | 4-hydroxy-4-(1-methyl-octyl)-cyclohex-2-enone | core.ac.uk |

Note: These products are from a specific isomer of nonylphenol and serve as examples of the types of intermediates that may be formed during the biodegradation of methyloctylphenol.

The degradation of alkylphenols can also involve the formation of more polar and generally less toxic metabolites. mdpi.com However, the specific biotransformation products of this compound have not been extensively characterized in the scientific literature.

Environmental Persistence and Half-Life Estimation

The environmental persistence of a chemical substance is a critical factor in determining its potential for long-term ecological impact. For this compound, particularly the prominent isomer 4-tert-octylphenol, persistence is evaluated through its half-life in various environmental compartments such as water, soil, and sediment. The half-life is the time it takes for 50% of the substance to be degraded or transformed.

Studies have shown that 4-tert-octylphenol is not readily biodegradable, though it is considered to be inherently biodegradable. nih.gov Its persistence varies significantly depending on the environmental matrix and the prevailing conditions. In the surface layer of natural waters, approximately 30% of 4-tert-octylphenol can be degraded within one day. chemicalbook.com More specific studies have reported a range of degradation half-lives (DT50) in aquatic environments. For instance, in river water under aerobic conditions at 20°C, the half-life has been observed to range from 8.1 to 51 days. guidechem.com In seawater, the degradation appears to be slower, with a reported half-life of 60 days under aerobic conditions without air-bubbling. guidechem.com The photodegradation of 4-tert-octylphenol under simulated solar conditions in surface waters has been estimated to result in a half-life ranging from 0.6 to 2.5 days. nih.gov

| Environmental Compartment | Condition | Half-Life (t½) in days | Reference |

|---|---|---|---|

| River Water | Aerobic, 20°C | 8.1 - 51 | guidechem.com |

| Seawater | Aerobic | 60 | guidechem.com |

| Surface Water | Photodegradation | 0.6 - 2.5 | nih.gov |

| River Sediment | Anaerobic | > 83 | guidechem.com |

| Marine Sediment | Aerobic | > 21 - 28 | guidechem.com |

Transport and Distribution in Environmental Compartments

The movement and final distribution of this compound in the environment are governed by several physicochemical properties and transport mechanisms.

Sorption to Sediments and Soils

Sorption, the process by which a chemical binds to solid particles such as soil and sediment, is a key factor in the environmental fate of this compound. The organic carbon-normalized partition coefficient (Koc) is a measure of a chemical's tendency to be adsorbed by soil and sediment. A high Koc value indicates strong binding and limited mobility.

For 4-tert-octylphenol, experimental data have shown a wide range of Koc values, from 3,500 to 18,000 L/kg in river sediments with varying organic carbon content and particle size distribution. service.gov.uk Other estimations have suggested Koc values of 1,000 L/kg and 2,740 L/kg. service.gov.uknih.gov These high Koc values indicate that 4-tert-octylphenol is strongly adsorbed to soils, sludges, and sediments. service.gov.uk This strong sorption behavior suggests that a significant proportion of this compound released into the environment will be associated with particulate matter rather than remaining dissolved in the water column. The pKa of 4-tert-octylphenol is approximately 10, meaning that in most environmental conditions, it will be in its non-dissociated, more hydrophobic form, further promoting its adsorption to organic matter in soil and sediment. service.gov.uk

| Parameter | Value | Reference |

|---|---|---|

| Log Octanol-Water Partition Coefficient (Log Kow) | 4.12 | nih.gov |

| Organic Carbon-Normalized Partition Coefficient (Koc) | 3,500 - 18,000 L/kg (measured in river sediments) | service.gov.uk |

| Organic Carbon-Normalized Partition Coefficient (Koc) | 1,000 L/kg (estimated) | nih.gov |

| Organic Carbon-Normalized Partition Coefficient (Koc) | 2,740 L/kg (estimated) | service.gov.uk |

Volatilization from Aqueous Systems

Volatilization is the process by which a substance evaporates from a liquid phase, such as water, into the gaseous phase, or air. The potential for volatilization is determined by a chemical's Henry's Law Constant and vapor pressure.

For 4-tert-octylphenol, the measured Henry's Law Constant is 0.52 Pa·m³/mol, and an estimated value is 6.9 x 10⁻⁶ atm·m³/mol. service.gov.uknih.gov The vapor pressure of 4-tert-octylphenol is low, at 0.21 Pa at 20°C. nih.gov These low values for both the Henry's Law Constant and vapor pressure indicate that volatilization is unlikely to be a significant removal mechanism for 4-tert-octylphenol from aquatic systems. service.gov.uk

Aquatic Mobility and Dispersion

The mobility and dispersion of this compound in aquatic environments are largely dictated by its strong tendency to adsorb to particulate matter. Due to its high Koc values, a significant fraction of this compound introduced into rivers, lakes, or marine environments is expected to partition from the water column to suspended solids and bed sediments. service.gov.uknih.gov This sorption process effectively reduces the concentration of the dissolved form, thereby limiting its mobility and dispersion in the water phase. Consequently, this compound is likely to accumulate in the sediments of aquatic systems, particularly in areas with high organic carbon content.

Predictive Modeling for Environmental Behavior

Predictive environmental models are valuable tools for estimating the fate and distribution of chemicals in the environment, especially when comprehensive experimental data are limited. These models utilize key physicochemical properties of a substance to simulate its behavior in various environmental compartments.

For 4-tert-octylphenol, fate and transport models such as the Water Quality Analysis Simulation Program (WASP) have been employed to simulate its distribution in river systems. nih.gov These models incorporate parameters like the substance's water solubility, octanol-water partition coefficient (Kow), and degradation rates to predict its concentration in water and sediment over time.

Key physicochemical properties of 4-tert-octylphenol that are crucial for predictive modeling include:

Water Solubility: 19 mg/L at 22°C nih.gov

Log Octanol-Water Partition Coefficient (Log Kow): 4.12 nih.gov

Vapor Pressure: 0.21 Pa at 20°C nih.gov

Henry's Law Constant: 0.52 Pa·m³/mol service.gov.uk

One modeling study on the Yong River in China investigated the fate of 4-tert-octylphenol and found that the combined effects of adsorption and degradation were predicted to reduce the dissolved concentrations by 30.7%. nih.gov The study also highlighted that adsorption and degradation played almost equal roles in the reduction of dissolved 4-t-octylphenol concentrations. nih.gov Such models are instrumental in understanding the long-term environmental behavior of this compound and identifying potential areas of accumulation.

Advanced Applications of Methyloctylphenol in Chemical Synthesis and Materials Science

Role as a Chemical Intermediate in Complex Organic Synthesis

In the realm of complex organic synthesis, methyloctylphenol functions as a key intermediate—a foundational molecule that is converted into more complex target structures. arborpharmchem.comkpi.ua The reactivity of the phenol (B47542) group and the potential for substitution on the aromatic ring make it a valuable precursor. arborpharmchem.com The hydroxyl group can be readily converted into ethers and esters, while the benzene (B151609) ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. This dual reactivity enables chemists to construct intricate molecular architectures. bibliotekanauki.plsurrey.ac.uk

The strategic selection of intermediates like this compound is fundamental to designing efficient and selective chemical reactions. arborpharmchem.com Its use can simplify synthetic pathways, potentially reducing the number of reaction steps and minimizing the formation of unwanted byproducts. arborpharmchem.com The long octyl chain is particularly significant as it imparts lipophilic characteristics to the resulting molecules, a desirable trait in applications such as surfactants, lubricants, and polymer additives.

Derivatization Chemistry of this compound

Derivatization, the process of chemically modifying a compound to produce a new one with different properties, is central to the utility of this compound. Through targeted reactions, its fundamental structure is altered to create a family of related compounds with tailored functionalities.

The phenolic hydroxyl group of this compound is a prime site for derivatization to form ethers and esters. Ether derivatives are commonly synthesized through the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. vulcanchem.com

Ester derivatives are typically formed through esterification reactions with carboxylic acids, acid chlorides, or acid anhydrides. For example, reacting this compound with acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) yields the corresponding acetate (B1210297) ester. oup.com These derivatization reactions are crucial for producing a wide range of specialty chemicals.

Table 1: Representative Derivatization Reactions of an Alkylphenol

| Derivative Type | Reaction Name | Key Reagents | General Conditions |

|---|---|---|---|

| Ether | Williamson Ether Synthesis | 1. Strong Base (e.g., NaOH) 2. Alkyl Halide (e.g., Chloroacetic acid) | Elevated temperature (e.g., 110 °C) in a suitable solvent (e.g., DMSO). rsc.orgresearchgate.net |

| Ester | Acetylation | Acetic Anhydride, Pyridine | Room temperature or gentle heating. oup.com |

| Fluorinated Ether | SPAD Technique | Pentafluoropyridine | Room temperature on a solid-phase extraction (SPE) cartridge. free.fr |

This compound and its isomers are valuable monomers or modifying agents in the synthesis of polymeric materials. vulcanchem.commit.edu A primary application is in the production of phenol-formaldehyde resins. When incorporated into the polymer backbone, the bulky octyl group enhances properties such as thermal stability, chemical resistance, and flexibility. vulcanchem.com This functionalization allows for the creation of resins with tailored characteristics for specific end-uses, including coatings, adhesives, and composites. nationalpolymer.com

The functionalization process involves reacting the phenol with an aldehyde (typically formaldehyde) under acidic or basic conditions. The phenol units link together via methylene (B1212753) bridges, forming a cross-linked polymer network. The choice of the alkylphenol and the reaction conditions dictates the final properties of the resin. mdpi.com This approach is also applicable to other polymer systems, such as polycarbonates and epoxy resins, where phenolic compounds are used as precursors. researchgate.net

A significant application of this compound derivatization is the synthesis of alkylphenoxy acetic acid derivatives. rsc.orgresearchgate.net Specifically, 4-tert-octyl phenoxy acetic acid (O-POAA) has been synthesized and demonstrated as a highly effective precipitant for removing calcium and magnesium sulfates from industrial wastewater, particularly from the rare earth industry. rsc.orgresearchgate.net

The synthesis is achieved via the Williamson ether reaction, where 4-tert-octylphenol (B29142) is reacted with chloroacetic acid in the presence of a strong base like sodium hydroxide (B78521). rsc.orgresearchgate.net The resulting O-POAA can then be used to selectively precipitate Ca²⁺ and Mg²⁺ ions, softening the water and allowing for its reuse. rsc.org The efficiency of precipitation follows the order of the alkyl chain length, with O-POAA being more effective than its butyl (B-POAA) and methyl (M-POAA) counterparts. rsc.orgresearchgate.net

Table 2: Synthesis of Alkyl Phenoxy Acetic Acid (POAA) Derivatives

| Starting Phenol | Reagents | Product |

|---|---|---|

| 4-methylphenol | Chloroacetic acid, NaOH, DMSO | 4-methyl phenoxy acetic acid (M-POAA) rsc.orgresearchgate.net |

| 4-tert-butylphenol | Chloroacetic acid, NaOH, DMSO | 4-tert-butyl phenoxy acetic acid (B-POAA) rsc.orgresearchgate.net |

Utilization in the Development of Specialty Chemicals and Additives

This compound is a precursor in the manufacture of numerous specialty chemicals and performance-enhancing additives. signicent.comprotex-international.comaeciworld.com One of the largest uses is in the production of alkylphenol ethoxylates (APEOs), a class of non-ionic surfactants. dphen1.com These are synthesized by reacting this compound with ethylene (B1197577) oxide. The resulting surfactants are used in detergents, emulsifiers, and dispersing agents in various industrial formulations. dphen1.com

Beyond surfactants, derivatives of this compound are employed as:

Antioxidants and Stabilizers: In plastics, rubber, and lubricants to prevent degradation from heat, oxidation, and UV light. researchgate.net

Adhesion Promoters: In coatings and adhesives to improve the bonding of the formulation to a substrate. protex-international.com

Corrosion Inhibitors: To protect metal surfaces from corrosion. protex-international.com

Dispersing Agents: To stabilize pigments and other solid particles in liquid formulations. protex-international.com

The versatility of this compound as a chemical building block ensures its continued importance in developing innovative additives that meet specific performance targets in a wide range of industrial applications. cpchem.com

Future Research Trajectories and Methodological Innovations in Methyloctylphenol Chemistry

Development of Next-Generation Analytical Techniques for Ultra-Trace Detection

The detection of methyloctylphenol at ultra-trace levels in complex environmental and biological matrices is a significant analytical challenge. Future research is focused on developing next-generation analytical techniques that offer enhanced sensitivity, specificity, and efficiency. Traditional methods often lack the required precision for low-level quantification. psu.edu

Modern analytical chemistry is moving beyond conventional methods toward more sophisticated and miniaturized systems. The primary trajectory is the advancement and wider application of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). psu.eduresearchgate.net This technique provides high selectivity and sensitivity, making it ideal for identifying and quantifying this compound isomers and their degradation products at nanogram-per-liter concentrations in samples like water and sediment. nih.gov

Another promising frontier is the development of novel sample preparation techniques that are faster, use fewer solvents, and are more amenable to automation, in line with the principles of Green Analytical Chemistry. researchgate.netnih.gov Innovations include:

Supported Liquid Extraction (SLE): A rapid one-step cleanup process that effectively removes matrix interferents, such as lipids and proteins in biological samples. mdpi.com

Miniaturized Solid-Phase Extraction (SPE): Techniques like Solid-Phase Microextraction (SPME) and magnetic solid-phase extraction (MSPE) reduce solvent consumption and sample volume while concentrating the analyte for more sensitive detection. mdpi.com

Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS): This methodology, while needing validation for specific this compound applications, is recognized for its simplicity and high effectiveness in extracting organic contaminants from various matrices. mdpi.com

For highly complex mixtures of this compound isomers, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers superior separation power compared to conventional GC-MS. researchgate.net Furthermore, research into novel electrochemical sensors, potentially based on materials like graphene or cyclodextrins, aims to provide low-cost, rapid, and portable detection solutions for on-site monitoring. researchgate.net

Table 1: Comparison of Advanced Analytical Techniques for Alkylphenol Detection

| Technique | Principle | Advantages | Future Research Focus |

| LC-MS/MS | Chromatographic separation followed by mass analysis of fragmented ions. psu.edu | High sensitivity and specificity; suitable for complex matrices; simultaneous analysis of multiple compounds. mdpi.com | Method optimization for new isomers and metabolites; improved ionization efficiency. |

| GCxGC-MS | Two-dimensional gas chromatographic separation for enhanced resolution of complex isomer mixtures. researchgate.net | Superior separation of co-eluting isomers; detailed sample characterization. researchgate.net | Development of standardized methods; advanced data processing software. |

| Miniaturized Sample Prep (SPME, MSPE) | Extraction and concentration using a small solid-phase sorbent. mdpi.com | Reduced solvent and sample volumes; potential for automation; environmentally friendly. researchgate.netnih.gov | Synthesis of novel sorbent materials with higher selectivity for alkylphenols. |

| Electrochemical Sensors | Measurement of current or potential change upon analyte binding to a modified electrode. researchgate.net | Portability for on-site analysis; rapid response; low cost. researchgate.net | Improving selectivity and long-term stability; integration with wireless technology. |

Exploration of Novel, Highly Efficient, and Stereoselective Synthesis Methods

Current industrial synthesis of alkylphenols often involves the alkylation of phenols with olefins, which can produce a complex mixture of isomers. taylorandfrancis.com Future research in synthetic organic chemistry is directed toward developing novel methods that are not only highly efficient but also stereoselective, allowing for the targeted synthesis of specific this compound isomers.

Given that the octyl group can be chiral, controlling the stereochemistry is crucial for studying the specific biological and environmental activities of each enantiomer. The principles of stereoselective synthesis are paramount in this endeavor. numberanalytics.com Key areas of exploration include:

Asymmetric Catalysis: The use of chiral catalysts to produce specific enantiomers of this compound. This could involve developing new metal-ligand complexes that can effectively control the stereochemical outcome of the alkylation reaction.

Chiral Auxiliaries: The temporary attachment of a chiral molecule to the phenol (B47542) or alkylating agent to direct the reaction toward a single stereoisomer. numberanalytics.com After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product.

Dynamic Kinetic Resolution (DKR): This powerful technique combines the rapid, enzyme-catalyzed resolution of a racemic alcohol with an in-situ racemization of the slower-reacting enantiomer using a metal catalyst. mdpi.com This allows for the theoretical conversion of a racemic starting material into a single enantiomer product with a 100% yield. Applying DKR to a suitable chiral this compound precursor could provide a highly efficient route to enantiopure isomers. mdpi.com